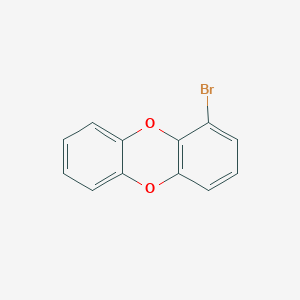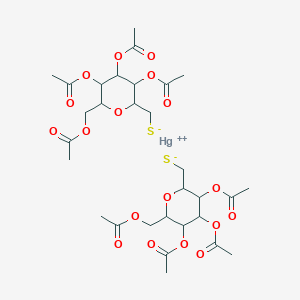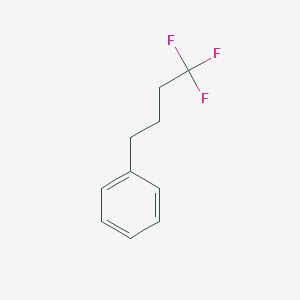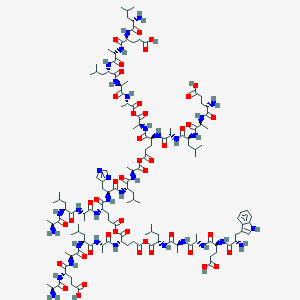
GALA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “GALA” refers to a peptide known for its bioactive properties, particularly in facilitating the intracellular delivery of therapeutic drugs. This peptide is composed of repeating sequences of glutamic acid, alanine, leucine, and alanine, designed to mimic the function of viral fusion protein sequences that mediate the escape of virus genes from acidic endosomes to the cytosol.
准备方法
Synthetic Routes and Reaction Conditions
The GALA peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid in the sequence.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound peptides can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. The synthesized peptides are then purified and characterized to ensure their quality and consistency.
化学反应分析
Types of Reactions
GALA peptides undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation: The methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Achieved using oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Conducted using reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Hydrolysis: Produces individual amino acids.
Oxidation: Results in methionine sulfoxide or methionine sulfone.
Reduction: Yields free thiol groups from disulfide bonds.
科学研究应用
GALA peptides have a wide range of applications in scientific research:
Chemistry: Used as a model system to study peptide synthesis and folding.
Biology: Employed in the study of protein-protein interactions and membrane fusion processes.
Medicine: Utilized in drug delivery systems to enhance the intracellular delivery of therapeutic agents. This compound peptides facilitate the escape of drugs from endosomes, improving their bioavailability and efficacy.
Industry: Applied in the production of bioactive peptides for pharmaceuticals and biotechnology.
作用机制
The mechanism by which GALA peptides exert their effects involves their ability to undergo a conformational change in response to pH. At acidic pH, this compound peptides adopt an alpha-helical structure, which destabilizes the lipid membranes of endosomes. This destabilization facilitates the escape of therapeutic drugs from endosomes into the cytosol, enhancing their intracellular delivery and bioactivity.
相似化合物的比较
Similar Compounds
Hemagglutinin 2 (HA2): Another peptide that facilitates endosomal escape but with different structural properties.
TAT peptide: A cell-penetrating peptide derived from the HIV-1 virus, used for intracellular delivery of various cargoes.
Uniqueness of GALA
This compound peptides are unique due to their pH-sensitive conformational change, which allows them to specifically target and destabilize endosomal membranes. This property makes them highly effective in enhancing the intracellular delivery of therapeutic agents, distinguishing them from other cell-penetrating peptides that may not have the same level of specificity or efficiency.
属性
CAS 编号 |
107658-43-5 |
|---|---|
分子式 |
C136H215N33O45 |
分子量 |
3032.4 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]oxy-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]oxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C136H215N33O45/c1-59(2)47-84(140)119(193)160-88(35-42-102(174)175)123(197)149-76(25)116(190)165-94(49-61(5)6)127(201)150-69(18)110(184)154-78(27)133(207)214-134(208)79(28)155-124(198)90(158-111(185)72(21)152-128(202)95(50-62(7)8)164-114(188)71(20)146-118(192)83(139)33-40-100(170)171)37-44-104(178)211-132(206)77(26)156-130(204)97(52-64(11)12)167-131(205)98(55-81-57-142-58-144-81)168-125(199)91(159-112(186)73(22)151-126(200)93(48-60(3)4)163-108(182)67(16)138)38-45-105(179)212-135(209)92(162-113(187)74(23)153-129(203)96(51-63(9)10)166-115(189)75(24)148-121(195)87(34-41-101(172)173)157-107(181)66(15)137)39-46-106(180)213-136(210)99(53-65(13)14)169-117(191)70(19)145-109(183)68(17)147-122(196)89(36-43-103(176)177)161-120(194)85(141)54-80-56-143-86-32-30-29-31-82(80)86/h29-32,56-79,81,83-85,87-99,143H,33-55,137-141H2,1-28H3,(H,145,183)(H,146,192)(H,147,196)(H,148,195)(H,149,197)(H,150,201)(H,151,200)(H,152,202)(H,153,203)(H,154,184)(H,155,198)(H,156,204)(H,157,181)(H,158,185)(H,159,186)(H,160,193)(H,161,194)(H,162,187)(H,163,182)(H,164,188)(H,165,190)(H,166,189)(H,167,205)(H,168,199)(H,169,191)(H,170,171)(H,172,173)(H,174,175)(H,176,177)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,81?,83-,84-,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-/m0/s1 |
InChI 键 |
PNXSUXRNBHUCSF-HSYVXBRLSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)N |
同义词 |
GALA peptide glutamic acid-alanine-leucine-alanine repeat peptide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


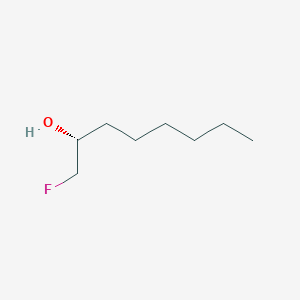

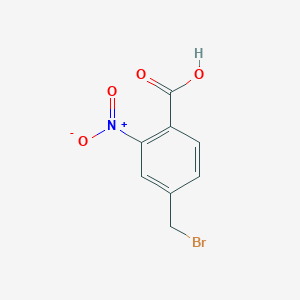
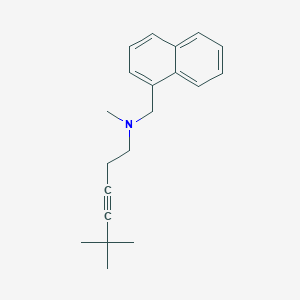
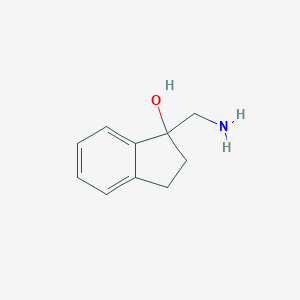
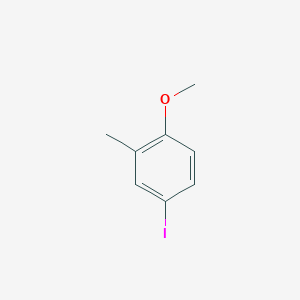
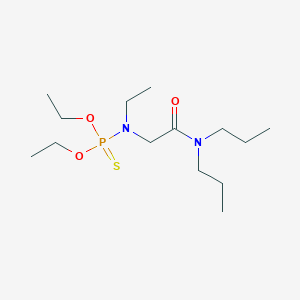
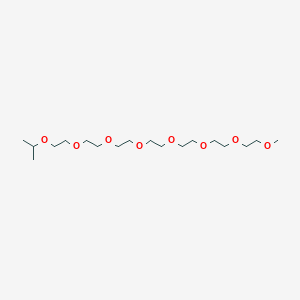
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
